molecular formula C12H16BN3O2 B566786 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1246372-66-6

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B566786
CAS No.: 1246372-66-6
M. Wt: 245.089
InChI Key: KRNXYPYYVHFVQS-UHFFFAOYSA-N
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Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boronic ester group attached to a nicotinonitrile core

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis and medicinal chemistry, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Compounds containing the dioxaborolane group are known to be involved in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds in organic compounds. This suggests that 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a suitable precursor, such as a halogenated nicotinonitrile, with a boronic ester reagent in the presence of a palladium catalyst.

    Amination Reaction: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Aryl halides and a palladium catalyst in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a ligand for receptor binding.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyridine-5-boronic acid pinacol ester
  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Uniqueness

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. Its boronic ester group is particularly valuable for cross-coupling reactions, while the nitrile and amino groups enhance its reactivity and binding properties.

Properties

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)10(15)16-7-9/h5,7H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXYPYYVHFVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736778
Record name 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246372-66-6
Record name 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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